Lipophilicity (XLogP3) Differentiation: 4-Methoxy Reduces LogP by ~0.5 vs. Unsubstituted N-Acetylpiperidine
The computed XLogP3 of 1-(4-methoxypiperidin-1-yl)ethanone is 0.1, compared to 0.6 for the unsubstituted analog 1-acetylpiperidine (CAS 618-42-8) and −0.4 for the 4-hydroxy analog 1-(4-hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1). This represents a 0.5 log-unit reduction relative to the unsubstituted parent [1]. For context in the broader 4-substituted piperidine series, 4-methoxypiperidine (free amine, CAS 4045-24-3) has an XLogP3 of 0.2 [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 1-Acetylpiperidine (CAS 618-42-8): XLogP3 = 0.6; 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1): XLogP3 = −0.4; 4-Methoxypiperidine (CAS 4045-24-3): XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. 1-acetylpiperidine; +0.5 vs. 4-hydroxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18–2025.09.15) [1] |
Why This Matters
A 0.5 log-unit difference in computed logP is consequential for CNS drug design (optimal range ~1–3) and fragment-based screening where balanced lipophilicity governs solubility, permeability, and promiscuity; the 4-methoxy compound occupies a distinct physicochemical niche between the more lipophilic unsubstituted analog and the more polar 4-hydroxy variant.
- [1] PubChem Compound Summaries for CID 20754712 (XLogP3 0.1), CID 12058 (XLogP3 0.6), CID 10749291 (XLogP3 −0.4), CID 77666 (XLogP3 0.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
